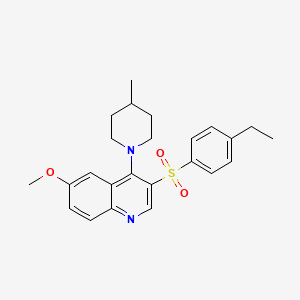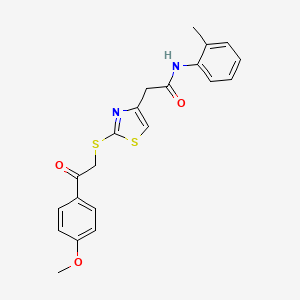
N-(2-(3-(piridin-2-il)-1H-pirazol-1-il)etil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide with a pyridinyl and pyrazolyl group attached to the ethyl chain. This structure is related to the compounds studied in the provided papers, which focus on N-substituted pyridinylethylamines and their sulfonamide derivatives. These compounds are of interest due to their potential as ligands for metal coordination and their stereospecific synthesis methods .
Synthesis Analysis
The synthesis of related compounds involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. The reaction with primary amines, including amino acid esters, results in N-substituted pyridinylethylamines with inversion of configuration. Secondary cyclic amines can also be used to obtain substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form .
Molecular Structure Analysis
The molecular structure of N-substituted pyridinylethyl methanesulfonamide derivatives has been reported, with a focus on the torsion angles involving the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) chain. The presence of different substituents on the sulfonamide group significantly affects these torsion angles, influencing the overall conformation of the molecule. For instance, the addition of a methyl group in the para position of the sulfonamide substituent dramatically decreases the torsion angle, as observed in the toluene-substituted derivative .
Chemical Reactions Analysis
The chemical reactions involving these compounds are characterized by their ability to form hydrogen bonds between the sulfonamide group of one molecule and the pyridine nitrogen of another. This hydrogen bonding capability is crucial for the formation of various supramolecular structures, such as dimers, layers, and chains. The different conformations resulting from variable dihedral angles also promote intermolecular π-π stacking interactions in some derivatives, which can be significant in the context of molecular recognition and self-assembly processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The hydrogen bonding and stacking interactions contribute to the stability and solubility of the compounds. The optically pure compounds also exhibit specific optical activities due to their chiral centers, which can be of interest in enantioselective synthesis and chiral recognition applications. The sulfonamide derivatives' potential as ligands for metal coordination suggests that they may have variable solubility and stability in the presence of different metal ions, which could be explored in further studies .
Aplicaciones Científicas De Investigación
- Objetivo: Proteína Quinasas: Los grupos pirazol y piridina en este compuesto lo convierten en un andamiaje prometedor para diseñar inhibidores de quinasas. Los investigadores exploran su potencial en el tratamiento del cáncer, enfermedades inflamatorias y otros trastornos relacionados con las quinasas .
- Agentes Anti-Fibróticos: Las N-(piridin-2-il)imidatas derivadas de este compuesto han mostrado actividad antifibrótica, potencialmente superando a los fármacos existentes como la Pirfenidona .
- Reacciones Quimiodiversas: La reactividad del compuesto permite diversas transformaciones. Por ejemplo, se puede sintetizar a partir de α-bromocetonas y 2-aminopiridina en diferentes condiciones. Cabe destacar que las N-(piridin-2-il)amidas se forman a través de la escisión del enlace C–C, mientras que las 3-bromoimidazopiridinas se obtienen mediante ciclización/bromación en tándem en un solo paso .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide are yet to be identified. The compound belongs to a class of molecules that often interact with various enzymes and receptors, influencing their activity .
Mode of Action
Similar compounds have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other known compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Result of Action
Based on the activities of structurally similar compounds, it may lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXXZFONNKHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

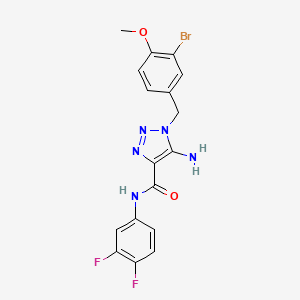
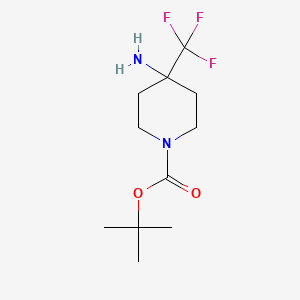
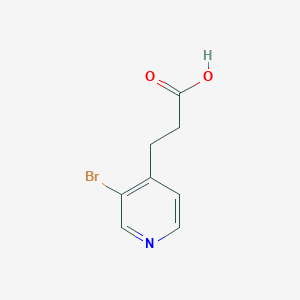
![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)
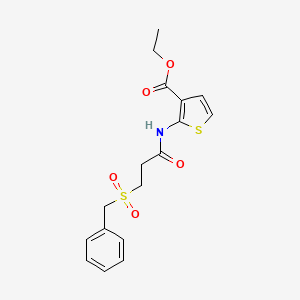
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)
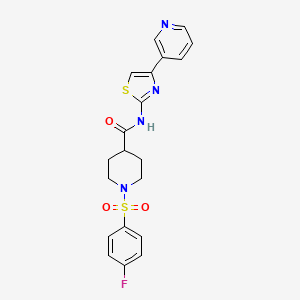
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
